1-(3-(Difluoromethyl)pyridin-2-yl)piperazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Difluoromethyl)pyridin-2-yl)piperazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Difluoromethyl)pyridin-2-yl)piperazine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving multiple steps of protection and deprotection of functional groups to ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Difluoromethyl)pyridin-2-yl)piperazine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the difluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, reduction may yield amines, and substitution may yield various substituted derivatives.
Scientific Research Applications
1-(3-(Difluoromethyl)pyridin-2-yl)piperazine dihydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Medicine: Piperazine derivatives, including this compound, are investigated for their potential therapeutic effects, such as acting as receptor antagonists or enzyme inhibitors.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-(3-(Difluoromethyl)pyridin-2-yl)piperazine dihydrochloride involves its interaction with specific molecular targets. For instance, some piperazine derivatives are known to act as selective α2-adrenergic receptor antagonists. This interaction can modulate various physiological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(3-(Difluoromethyl)pyridin-2-yl)piperazine dihydrochloride include:
- 1-(2-Pyridinyl)piperazine
- 1-(3-Fluoro-2-pyridinyl)piperazine
- Azaperone
- Atevirdine
- Delavirdine
- Mirtazapine
Uniqueness
What sets this compound apart from these similar compounds is the presence of the difluoromethyl group, which can significantly influence its chemical reactivity and biological activity. This unique structural feature may confer distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C10H15Cl2F2N3 |
---|---|
Molecular Weight |
286.15 g/mol |
IUPAC Name |
1-[3-(difluoromethyl)pyridin-2-yl]piperazine;dihydrochloride |
InChI |
InChI=1S/C10H13F2N3.2ClH/c11-9(12)8-2-1-3-14-10(8)15-6-4-13-5-7-15;;/h1-3,9,13H,4-7H2;2*1H |
InChI Key |
XZACRCMCPBDUFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC=N2)C(F)F.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.